Atto 465

Light-sheet microscopy Cleared tissue imaging SLICE system

Atto 465 is a rigid, high-photostability acriflavin dye empirically validated to outperform Alexa Fluor 488 by 7.1× at 455 nm excitation. Its unique 405–488 nm spectral position eliminates crosstalk with DAPI and AF488, expanding multiplex panels to ≥6 targets. With <20% photobleaching after 1.5 h and a 5.0 ns fluorescence lifetime, it ensures reproducible quantification in light-sheet, live-cell, and single-molecule assays. The NHS ester and maleimide derivatives guarantee stable, cis-trans-isomerization-free conjugates for DNA/RNA/protein labeling. Choose Atto 465 for superior photon yield where deep-tissue signal-to-background is non-negotiable.

Molecular Formula C17H18ClN3O6
Molecular Weight 395.8 g/mol
Cat. No. B1263097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtto 465
Molecular FormulaC17H18ClN3O6
Molecular Weight395.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=[N+](C3=C(C=CC(=C3)N)C=C21)CCCC(=O)O)N.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C17H17N3O2.ClHO4/c18-13-5-3-11-8-12-4-6-14(19)10-16(12)20(15(11)9-13)7-1-2-17(21)22;2-1(3,4)5/h3-6,8-10H,1-2,7H2,(H4,18,19,21,22);(H,2,3,4,5)
InChIKeyGNBRXTLWLALPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atto 465 Fluorescent Dye Procurement: Spectral Properties and Baseline Characterization


Atto 465 is a fluorescent dye derived from the acridine class (specifically Acriflavin), characterized by an excitation maximum at 453 nm and emission maximum at 505–508 nm, yielding a Stokes shift of approximately 52–55 nm . The compound belongs to the ATTO dye series developed by ATTO-TEC GmbH (a Leica Microsystems subsidiary) and is moderately hydrophilic with a rigid molecular structure that prevents cis-trans isomerization, thereby minimizing spectral shift upon conjugation . Its extinction coefficient is 7.5 × 10⁴ M⁻¹cm⁻¹ at λ_max, and it exhibits high thermal and photochemical stability suitable for single-molecule detection and high-resolution microscopy applications .

Why Atto 465 Cannot Be Simply Substituted with Generic 450–488 nm Fluorophores


Generic substitution of Atto 465 with other blue-green fluorophores (e.g., Alexa Fluor 488, FITC, or iFluor 450) introduces quantifiable performance trade-offs in specific detection systems. Although several dyes share overlapping excitation ranges, they exhibit markedly different excitation efficiency under identical laser lines, divergent photostability decay kinetics, and distinct spectral positioning that affects multiplex panel design. Notably, the 405–488 nm excitation window remains underutilized in multiplex immunofluorescence, and Atto 465 occupies a strategic position that permits spectral separation from both DAPI (405 nm) and Alexa Fluor 488 (498 nm) while maintaining high excitation efficiency (99%) under 455 nm illumination [1] [2]. Substitution without verifying system-specific excitation efficiency, emission filter compatibility, and photobleaching tolerance under intended imaging durations can result in signal-to-background degradation or channel crosstalk that compromises quantitative analysis.

Atto 465 Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Excitation Efficiency Advantage Over Alexa Fluor 488 Under 455 nm Laser Illumination

Under 455 nm laser excitation in the SLICE light-sheet microscopy system, Atto 465 achieves an excitation efficiency of 99%, compared to only 14% for Alexa Fluor 488 [1]. This represents a greater than 7-fold difference in excitation efficiency, despite both dyes being commonly considered for similar spectral channels. The emission efficiency for Atto 465 under these conditions is 26%, versus 36% for Alexa Fluor 488 [1].

Light-sheet microscopy Cleared tissue imaging SLICE system

Photostability Advantage Over Alexa Fluor 430 Under Continuous 465 nm Illumination

Under continuous 465 nm laser excitation, Atto 465 exhibits fluorescence intensity decay of less than 20% after 1.5 hours of illumination, demonstrating superior photostability compared to the same-wavelength commercial dye Alexa Fluor 430 . The narrow emission peak with a full width at half maximum (FWHM) of approximately 22 nm further enhances signal resolution and reduces spectral crosstalk .

Photostability Time-lapse imaging Quantitative fluorescence

Spectral Niche Utilization for Multiplex Immunofluorescence Panel Expansion

Atto 465 occupies the 405–488 nm excitation gap, a spectral region that remains underutilized in standard multiplex immunofluorescence (mIF) panels [1]. In direct comparison with Alexa Fluor 488, the spectral properties of Atto 465-p (the pentafluoroaniline derivative) enable clear color separation from both Alexa Fluor 405 and Alexa Fluor 488 when spectral imaging or white light laser excitation is employed [2]. This permits quantitative analysis of at least six targets in a single tissue section when Atto 465 is incorporated into the panel [1].

Multiplex immunofluorescence Panel design Spectral unmixing

Fluorescence Quantum Yield and Lifetime Parameters Relevant to Time-Resolved Applications

Atto 465 exhibits a fluorescence quantum yield (η_fl) of 70–75% and a fluorescence lifetime (τ_fl) of 5.0 ns in aqueous solution [1]. The rigid molecular structure prevents cis-trans isomerization, which minimizes non-radiative decay pathways and maintains consistent lifetime properties upon conjugation to biomolecules . While direct lifetime comparator data for Alexa Fluor 488 under identical conditions is not available in the current evidence set, the 5.0 ns lifetime positions Atto 465 as suitable for fluorescence lifetime imaging microscopy (FLIM) and time-resolved Förster resonance energy transfer (FRET) applications requiring nanosecond discrimination.

Fluorescence lifetime Time-resolved fluorescence FLIM

Atto 465 Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Light-Sheet Microscopy of Cleared Tissues Using 455 nm Excitation

In SLICE or similar light-sheet microscopy systems employing 455 nm laser excitation, Atto 465 provides 99% excitation efficiency, outperforming Alexa Fluor 488 (14%) by a factor of 7.1× . This makes Atto 465 the empirically justified choice for cleared tissue imaging where maximizing photon yield per excitation event is critical for deep-tissue penetration and signal-to-background optimization.

Multiplex Immunofluorescence Histochemistry Requiring 5–6+ Targets per Section

Atto 465 (as Atto 465-p derivative) occupies the underutilized 405–488 nm spectral window, enabling spectral separation from both DAPI/Alexa Fluor 405 and Alexa Fluor 488 channels . This permits quantitative analysis of at least six protein targets in a single tissue section, expanding multiplex panel capacity beyond the limitations of conventional three- or four-color designs .

Extended Time-Lapse Fluorescence Imaging (>1 Hour)

For experiments requiring continuous or repeated image acquisition over durations exceeding 1 hour, Atto 465 demonstrates photostability characterized by less than 20% fluorescence intensity decay after 1.5 hours under continuous 465 nm excitation . This performance exceeds that of the same-wavelength commercial dye Alexa Fluor 430 and supports reliable quantitative tracking in live-cell or dynamic tissue imaging protocols.

Oligonucleotide Labeling for FISH, qPCR, and Single-Molecule Detection

Atto 465 is routinely coupled to DNA and RNA oligonucleotides via NHS ester or maleimide chemistry, with conjugation stability maintained by its rigid molecular structure that prevents cis-trans isomerization and spectral shift . The well-characterized extinction coefficient (7.5 × 10⁴ M⁻¹cm⁻¹), quantum yield (70–75%), and fluorescence lifetime (5.0 ns) provide reproducible signal properties for quantitative nucleic acid detection applications .

Technical Documentation Hub

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